molecular formula C15H14O6 B5760539 7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE

7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE

Cat. No.: B5760539
M. Wt: 290.27 g/mol
InChI Key: SSKFYSGEJVBKDJ-UHFFFAOYSA-N
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Description

7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE is an organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, features an acetyloxy group, which is a functional group with the formula −OCOCH3, and is often used in organic synthesis for protecting alcohol functionalities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE typically involves the acetylation of the corresponding hydroxy chromone derivative. This can be achieved using acetic anhydride in the presence of a base such as pyridine or triethylamine . The reaction conditions usually require mild heating to facilitate the acetylation process.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, oxidized products, and various substituted chromone derivatives.

Scientific Research Applications

7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may play a role in its biological activity. Additionally, the chromone core can interact with various enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-ethyl-2-oxo-2H-chromen-5-yl acetate
  • 7-Methoxy-4-ethyl-2-oxo-2H-chromen-5-yl acetate
  • 7-Acetoxy-4-methyl-2-oxo-2H-chromen-5-yl acetate

Uniqueness

The uniqueness of 7-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-5-YL ACETATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyloxy group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

(5-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-4-10-5-14(18)21-13-7-11(19-8(2)16)6-12(15(10)13)20-9(3)17/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKFYSGEJVBKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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